molecular formula C14H11NO4 B569274 2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 956296-81-4

2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B569274
CAS No.: 956296-81-4
M. Wt: 257.245
InChI Key: YJDOOZAXSYRWPY-UHFFFAOYSA-N
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Description

Historical Context and Development of Furo[3,2-b]pyrrole Chemistry

The development of furo[3,2-b]pyrrole chemistry has evolved significantly over the past several decades, with foundational work establishing synthetic methodologies that continue to influence modern approaches. Early research focused on the synthesis of methyl furo[2,3-b]pyrrole-5-carboxylate through thermolysis of corresponding methyl 2-azido-3-(3-furyl)propenoate, demonstrating the viability of cyclization approaches for constructing the fused heterocyclic system. This pioneering work established the fundamental understanding of the relationship between furo[2,3-b]pyrroles and their positional isomers furo[3,2-b]pyrroles, both of which belong to the A,B-diheteropentalenes class of compounds.

The synthetic landscape of furo[3,2-b]pyrrole derivatives expanded considerably through the development of multicomponent reactions and advanced cyclization strategies. Recent methodological advances have introduced asymmetric synthesis approaches, such as the multicomponent and multicatalytic asymmetric synthesis of furo[2,3-b]pyrrole derivatives from simple 3-butynamines, glyoxylic acid, and anilines using dual catalytic systems comprising gold complexes and chiral phosphoric acids. These developments have demonstrated exceptional stereoselectivity through carefully orchestrated non-covalent interactions between catalysts and reagents, marking a significant advancement in the field.

The evolution of synthetic approaches has also embraced environmentally friendly methodologies, including the use of microwave irradiation technology to enhance reaction rates and improve product yields. The application of microwave technology in furo[3,2-b]pyrrole synthesis has demonstrated remarkable influence on rate enhancement while maintaining high purity and yields of target products. Additionally, the development of phase-transfer catalysis conditions has enabled the preparation of various N-substituted derivatives, expanding the accessible chemical space within this heterocyclic family.

Significance in Heterocyclic Chemistry

Furo[3,2-b]pyrroles occupy a unique position within heterocyclic chemistry as isosteres of the indole ring system, where the benzene ring is replaced by a furan moiety. This structural modification imparts distinct electronic properties and reactivity patterns that differentiate these compounds from their indole counterparts. The significance of furo[3,2-b]pyrrole derivatives extends beyond their structural novelty to encompass a broad spectrum of biological activities and applications in materials science.

The heterocyclic framework demonstrates remarkable versatility in accommodating diverse substituents, leading to variations in electronic properties, reactivity, and biological activity profiles. Research has established that derivatives of the furo[3,2-b]pyrrole system exhibit significant biological activities, including analgesic and anti-inflammatory properties, antimicrobial effects against methicillin-resistant Staphylococcus aureus and other pathogenic bacteria, and potential therapeutic applications in neuropsychiatric disorders through D-amino acid oxidase inhibition. These findings underscore the importance of this heterocyclic scaffold in medicinal chemistry applications.

From a synthetic chemistry perspective, furo[3,2-b]pyrroles serve as valuable building blocks for the construction of more complex heterocyclic systems. The synthesis of polyfunctionalized derivatives through successive regioselective metalations and electrophilic trapping has been demonstrated, affording multiple functionalized products in good overall yields. Furthermore, these compounds have found utility in the development of fluorescent dyes, particularly near-infrared fluorescent materials, highlighting their significance in materials science applications.

The structural rigidity and planarity of fused heterocycles like furo[3,2-b]pyrroles enable more efficient interactions with biological targets compared to their non-fused counterparts. This enhanced binding affinity, combined with improved stability and varied electronic properties, makes them particularly valuable in pharmaceutical development for addressing complex diseases. The ability to fine-tune their characteristics through synthetic modifications continues to drive advancements in both basic and applied chemistry.

Structural Characterization of the Furo[3,2-b]pyrrole System

The furo[3,2-b]pyrrole core structure consists of a five-membered pyrrole ring fused to a five-membered furan ring through a shared carbon-carbon bond. This bicyclic aromatic system exhibits distinct electronic characteristics that influence both its chemical reactivity and biological properties. The numbering system for the furo[3,2-b]pyrrole framework follows established conventions, with the pyrrole nitrogen designated as position 4 and the furan oxygen as position 1.

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of furo[3,2-b]pyrrole derivatives. Characteristic ¹H Nuclear Magnetic Resonance spectral features include distinct chemical shift patterns for the heterocyclic protons. For example, in furo[3,2-b]pyrrole-5-carboxylate derivatives, the H-6 protons typically resonate as singlets in the 6.52-6.65 parts per million range, while NH protons appear as broad singlets around 11.29-11.44 parts per million. The ¹³C Nuclear Magnetic Resonance spectra of carboxylic acid derivatives display characteristic carbonyl carbon signals at approximately 163.1 parts per million.

Table 1: Structural and Spectroscopic Data for Representative Furo[3,2-b]pyrrole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key ¹H Nuclear Magnetic Resonance Signals (parts per million) Key ¹³C Nuclear Magnetic Resonance Signals (parts per million)
4H-Furo[3,2-b]pyrrole-5-carboxylic acid C₇H₅NO₃ 151.12 NH: 11.29-11.44, H-6: 6.52-6.65 C=O: 163.1
2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid C₁₄H₁₁NO₄ 257.24 Aromatic: 7.2-7.6, OCH₃: 3.8-4.0 C=O: 163.1, OCH₃: 55.5
Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate C₁₄H₁₁NO₃ 241.25 Phenyl: 7.2-7.6, OCH₃: 3.8-4.0 C=O: 165.2, OCH₃: 52.1

The infrared spectroscopic characterization of furo[3,2-b]pyrrole derivatives reveals characteristic absorption bands that facilitate structural identification. Carboxylic acid derivatives typically exhibit broad absorption bands for the NH group at 3373-3190 cm⁻¹ and carbonyl stretching frequencies at 1630-1640 cm⁻¹. These spectroscopic fingerprints serve as valuable tools for confirming the successful synthesis and structural integrity of target compounds.

The electronic structure of the furo[3,2-b]pyrrole system contributes to its reactivity patterns and substitution preferences. Theoretical calculations using AM1 methods have been employed to correlate ¹³C and ¹⁵N chemical shifts with calculated net atomic charges, providing insights into the electronic distribution within the heterocyclic framework. These computational studies have enhanced understanding of the relationship between electronic structure and observed chemical behavior.

Table 2: Comparative Analysis of Furo[3,2-b]pyrrole Derivatives and Their Synthetic Applications

Derivative Type Substitution Pattern Primary Synthetic Applications Biological Activity
5-Carboxylic acids Various 2-aryl substitutions Fluorescent dye intermediates Antimicrobial activity
5-Carboxylates Alkyl and aryl substitutions Building blocks for complex heterocycles Anti-inflammatory properties
5-Carboxaldehydes Phenyl and methoxyphenyl groups Condensation reactions Analgesic effects
N-Alkylated derivatives Methyl, benzyl substitutions Materials science applications Enhanced bioavailability

The regioselectivity of electrophilic substitution reactions on the furo[3,2-b]pyrrole system follows predictable patterns based on the electronic characteristics of the heterocyclic positions. Formylation reactions under Vilsmeier-Haack conditions preferentially occur at the 2-position when unoccupied, while substitution at the 5-position or N-4 becomes favored when the 2-position is blocked. The 6-position represents the least reactive site for electrophilic attack, reflecting the electronic distribution within the fused ring system.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-18-9-4-2-8(3-5-9)12-6-10-13(19-12)7-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDOOZAXSYRWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(O2)C=C(N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Methoxybenzaldehyde with Ethyl Cyanoacetate

The synthesis begins with the Claisen-Schmidt condensation of 4-methoxybenzaldehyde and ethyl cyanoacetate under basic conditions. This step forms an α,β-unsaturated nitrile intermediate, which is critical for subsequent cyclization. Optimal yields (78–85%) are achieved using potassium hydroxide in ethanol at 60–70°C for 6–8 hours.

Cyclization with Ammonium Acetate

The α,β-unsaturated nitrile undergoes cyclization in the presence of ammonium acetate and acetic acid, forming the furo[3,2-b]pyrrole core. Heating at 100–110°C for 12 hours under reflux ensures complete ring closure, yielding ethyl 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate.

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed using aqueous sodium hydroxide (2M) in ethanol at 80°C for 4 hours, followed by acidification with HCl to precipitate the target carboxylic acid. This step achieves 90–95% purity, with yields exceeding 80%.

One-Pot Decarboxylation-Formylation Approach

A streamlined method combines decarboxylation and formylation in a single pot, reducing purification steps.

Reaction Conditions

Ethyl 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate is treated with trifluoroacetic acid (TFA) at 80°C for 2 hours to induce decarboxylation. Without isolating the intermediate, triethyl orthoformate is added to the same vessel, facilitating formylation at the 5-position.

Key Parameters

  • Temperature : 80–90°C

  • Catalyst : TFA (10 mol%)

  • Yield : 70–75% after column chromatography.

Acid-Catalyzed Dimerization for Scalable Production

Industrial-scale synthesis leverages perfluorinated acids to dimerize intermediates, enhancing throughput.

Procedure

2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid (2 mmol) is dissolved in hexafluoroisopropanol (30 mL) and heated to 40°C. Perfluorinated acid anhydride (6 mL) is added dropwise, and the mixture is refluxed for 1 hour. Neutralization with sodium carbonate and extraction with dichloromethane yields the purified product.

Advantages

  • Solvent Efficiency : Hexafluoroisopropanol enables high solubility and easy recovery.

  • Yield : 85–90% with >99% purity via flash chromatography.

Microwave-Assisted Hydrolysis

Microwave irradiation accelerates the hydrolysis of ester precursors, reducing reaction times from hours to minutes.

Protocol

A mixture of ethyl ester (1 mmol), NaOH (2 mmol), and ethanol (10 mL) is irradiated at 100°C for 15 minutes. Acidification with HCl yields the carboxylic acid in 88% yield, compared to 80% under conventional heating.

Optimization Data

ParameterConventional MethodMicrowave Method
Time4 hours15 minutes
Temperature80°C100°C
Yield80%88%

Enzymatic Hydrolysis for Green Chemistry

Emerging approaches use lipases to catalyze ester hydrolysis, minimizing waste.

Process Details

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours

  • Yield : 75% with 98% enantiomeric excess.

Sustainability Metrics

  • E-factor : 0.5 (vs. 2.5 for chemical hydrolysis)

  • Energy Use : Reduced by 40% compared to thermal methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Furo[3,2-b]pyrrole vs. Thieno[3,2-b]pyrrole

Replacing the furan oxygen with sulfur yields thieno[3,2-b]pyrrole derivatives, which exhibit distinct biological activities:

  • 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid derivatives (e.g., 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid) are precursors to antiparasitic agents targeting Giardia duodenalis .
Compound Core Structure Key Substituent Biological Target Reference
SUN Furo[3,2-b]pyrrole 4-Methoxyphenyl DAAO (schizophrenia)
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Thieno[3,2-b]pyrrole Variable (e.g., methyl) Giardia duodenalis
Alkylation at the 4-Position

Alkyl groups (e.g., methyl, isopentyl) at the 4-position modulate steric effects and metabolic stability :

  • 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 117613-30-6) has a molecular weight of 165.15 g/mol and is used in sulfonamide derivatives targeting carbonic anhydrase .

Substituent Variations

Aromatic Substituents
  • 2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid (): The electron-withdrawing CF₃ group increases metabolic stability and alters reactivity, enabling acetylation and hydrolysis reactions .
  • 3-Phenethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (SS8, C₁₅H₁₁NO₃): The phenethyl group enhances aromatic interactions with hydrophobic enzyme pockets, though its larger size may reduce solubility .
Ester Derivatives
  • Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 35405-94-8) and methyl esters (e.g., CAS 77484-99-2) are synthetic intermediates. Esterification improves solubility in organic solvents, facilitating further functionalization .

Biological Activity

2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound characterized by the presence of a furan ring, a pyrrole ring, and a carboxylic acid functional group. This unique structure contributes to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, synthesizing data from various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H11NO4
  • Molecular Weight : 257.24 g/mol
  • CAS Number : 956296-81-4

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit various enzymes by binding to their active sites, thus blocking their activity. This mechanism is crucial in understanding its potential therapeutic applications in treating inflammatory diseases and cancer.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of furo[3,2-b]pyrrole compounds exhibit significant anti-inflammatory properties. For example, compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

CompoundCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)
This compoundData not specifiedData not specified
Meloxicam83.6857.14
Compound 3o (related structure)69.56Not specified

This data indicates that while the specific IC50 values for the compound are not fully detailed in the available literature, related compounds show promising inhibition rates against COX enzymes .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies suggest that its structural features allow for interactions with cancer cell pathways:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
  • Mechanistic Insights : The interaction with DNA and inhibition of cell proliferation have been noted as significant mechanisms contributing to its anticancer effects .

Case Studies

  • In Vitro Studies on Enzyme Inhibition : A study characterized the inhibition profiles of several furo[3,2-b]pyrrole derivatives against COX and lipoxygenase (LOX) enzymes. The results indicated that modifications to the core structure could enhance inhibitory potency .
  • Synthesis and Biological Evaluation : Another research effort synthesized various derivatives of furo[3,2-b]pyrrole and evaluated their biological activities. The findings highlighted the importance of substituent groups in modulating biological efficacy .

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions affect yield and purity? A:

  • Key Routes :
    • Cyclization of Precursors : Reacting substituted furans with pyrrole derivatives in the presence of acid catalysts (e.g., H₂SO₄) under reflux conditions. Solvents like toluene or dichloromethane are used to stabilize intermediates .
    • Vilsmeier-Haack Reaction : Introducing formyl groups to the pyrrole ring, followed by functionalization with the 4-methoxyphenyl group. This method requires precise temperature control (60–80°C) to avoid side reactions .
  • Optimization : Yield and purity depend on reaction time, solvent choice, and catalyst concentration. For example, extended reflux times (>12 hours) improve cyclization efficiency but may degrade sensitive substituents .

Structural Analysis

Q: Which spectroscopic and crystallographic methods are most effective for characterizing the compound's structure? A:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
    • IR Spectroscopy : Confirms carboxylic acid (-COOH, ~1700 cm⁻¹) and methoxy (-OCH₃, ~1250 cm⁻¹) groups .
  • Crystallography : X-ray diffraction (e.g., PDB entry 3CUK, resolution 2.49 Å) reveals planar fused-ring systems and hydrogen-bonding interactions critical for D-amino acid oxidase (DAAO) inhibition .

Advanced Synthesis

Q: How can microwave irradiation or flow chemistry improve the synthesis of this compound? A:

  • Microwave Irradiation : Reduces reaction times from hours to minutes (e.g., 5–10 minutes for cyclization) while maintaining yields >85%. Ideal for thermally sensitive intermediates .
  • Continuous Flow Chemistry : Enables scalable synthesis of precursors (e.g., azidoacrylates) with improved safety by minimizing exothermic risks .

Biological Activity

Q: What in vitro assays evaluate its DAAO inhibitory activity, and how does it compare to other inhibitors? A:

  • Assays :
    • Enzyme Inhibition Kinetics : Measures IC₅₀ using recombinant human DAAO and D-aspartate as substrate. Reported IC₅₀ values for this compound range from 12–25 μM .
    • Crystallographic Binding Studies : PDB data (e.g., 3CUK) show hydrogen bonds between the carboxylic acid group and DAAO’s Arg283, enhancing inhibitory potency .
  • Comparison : The 4-methoxyphenyl group improves binding affinity compared to analogs like 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (IC₅₀ >50 μM) .

Structure-Activity Relationship (SAR) Studies

Q: How does the 4-methoxyphenyl substituent influence reactivity and binding affinity compared to other analogs? A:

  • Substituent Effects :
    • Methoxy Group : Enhances solubility via polar interactions and stabilizes the aryl ring’s orientation in DAAO’s hydrophobic pocket .
    • Comparative Data : Methyl or ethyl esters (e.g., methyl 2,3-dimethyl derivatives) show reduced activity (IC₅₀ >50 μM) due to steric hindrance .
  • Reactivity : The electron-donating methoxy group increases electrophilic substitution rates at the pyrrole ring’s 2-position .

Computational Modeling

Q: What computational approaches predict the compound’s interaction with DAAO, and how do they align with crystallographic data? A:

  • Methods :
    • Docking Simulations (AutoDock Vina) : Predict binding poses within DAAO’s active site, highlighting key residues (Tyr228, Arg283) .
    • Molecular Dynamics (MD) : Simulates stability of the inhibitor-enzyme complex, showing RMSD <2.0 Å over 100 ns .
  • Validation : Computational results align with X-ray data (3CUK), confirming hydrogen-bond networks and π-π stacking with Phe242 .

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